3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS No.: 955761-14-5
Cat. No.: VC7459011
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955761-14-5 |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 |
| IUPAC Name | 3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
| Standard InChI | InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26) |
| Standard InChI Key | XOTCYBMQWGPXSV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide, reflects its three primary components:
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Tetrahydroisoquinoline core: A partially saturated isoquinoline ring system (C9H11N) providing a rigid bicyclic framework .
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Thiophene-2-carbonyl substituent: A five-membered aromatic sulfur heterocycle (C4H3S-CO-) attached to the tetrahydroisoquinoline’s nitrogen.
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3,5-Dimethoxybenzamide group: A benzamide derivative with methoxy groups at positions 3 and 5, linked via an amide bond to the tetrahydroisoquinoline .
The SMILES notation (COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC) and InChIKey (XOTCYBMQWGPXSV-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic properties.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Registry Number | 955761-14-5 |
| PubChem CID | 16943329 |
| Solubility | Not available |
The compound’s solubility and stability remain uncharacterized, though its methoxy and amide groups suggest moderate polarity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide likely involves multi-step protocols common to benzamide derivatives :
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Tetrahydroisoquinoline Formation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions to generate the tetrahydroisoquinoline core .
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Acylation at N-2: Reaction with thiophene-2-carbonyl chloride introduces the thiophene moiety.
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Amide Coupling: Condensation of 3,5-dimethoxybenzoic acid with the 7-amino group of the tetrahydroisoquinoline using coupling agents like EDC/HOBt .
Key Intermediates
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5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline: A precursor observed in related syntheses .
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3,5-Dimethoxybenzoyl Chloride: Activated form of the benzoic acid derivative for amide bond formation.
Pharmacological and Biological Activities
Hypothesized Mechanisms
While direct studies on this compound are absent, structural analogs provide insights:
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Anticonvulsant Activity: Substituted benzamides in patent WO1997048683A1 modulate neuronal excitability via sodium channel inhibition .
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Enzyme Inhibition: The thiophene moiety may interact with cytochrome P450 enzymes or kinases, as seen in similar heterocycles.
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Anti-inflammatory Effects: Methoxy groups on benzamides correlate with COX-2 inhibition in preclinical models.
Comparative Analysis
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unknown.
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Target Identification: High-throughput screening could identify protein targets (e.g., ion channels, kinases).
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Therapeutic Potential: Preclinical models of epilepsy, inflammation, or cancer are needed to validate hypotheses .
Synthesis Optimization
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Green Chemistry Approaches: Catalytic methods to reduce waste in acylation steps.
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Stereoselective Synthesis: Resolve enantiomers if chirality impacts bioactivity.
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